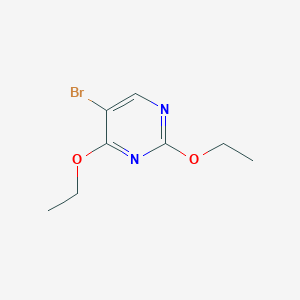

5-Bromo-2,4-diethoxypyrimidine

描述

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biological Research

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry and chemical biology. wjarr.comscispace.com Its six-membered ring containing two nitrogen atoms at positions 1 and 3 is a fundamental structural motif in a vast array of biologically significant molecules. scispace.comwjarr.com The pyrimidine core is integral to the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA), thereby playing a central role in genetic coding and cellular function. semanticscholar.org Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. wjarr.comresearchgate.net This inherent biological relevance has established the pyrimidine scaffold as a "privileged" structure in drug discovery, continually inspiring the synthesis of novel derivatives with therapeutic potential. semanticscholar.org

Importance of Halogenated Pyrimidines as Versatile Synthons in Organic Synthesis

Within the diverse family of pyrimidine derivatives, halogenated pyrimidines have emerged as exceptionally versatile building blocks, or synthons, in organic synthesis. beilstein-journals.orgrsc.org The introduction of halogen atoms onto the electron-deficient pyrimidine ring significantly influences its chemical reactivity, providing strategic handles for further molecular elaboration. beilstein-journals.org These halogen substituents serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are crucial participants in a variety of transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.org This reactivity allows for the regioselective introduction of a wide range of substituents, enabling the construction of complex, highly functionalized pyrimidine-based molecules. The ability to selectively modify the pyrimidine core through its halogenated derivatives is a powerful strategy in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Contextualization of 5-Bromo-2,4-diethoxypyrimidine within the Broader Family of Pyrimidine Analogues

This compound is a specific halogenated pyrimidine that has garnered attention as a valuable intermediate in organic synthesis. Its structure features a bromine atom at the C5 position and two ethoxy groups at the C2 and C4 positions. The bromine atom provides a reactive site for various chemical transformations, particularly cross-coupling reactions, while the ethoxy groups can influence the compound's solubility and electronic properties, and can also be hydrolyzed to hydroxyl groups under acidic conditions for further functionalization. arkat-usa.org This combination of functional groups makes this compound a strategic precursor for the synthesis of more complex molecules, including those with potential biological activity. Its utility is demonstrated in its application as a starting material for creating a diverse array of substituted pyrimidines, underscoring its importance within the broader class of pyrimidine analogues.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,4-diethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDUGAGUVHOMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563920 | |

| Record name | 5-Bromo-2,4-diethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132164-47-7 | |

| Record name | 5-Bromo-2,4-diethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,4 Diethoxypyrimidine and Its Precursors

Established Synthetic Pathways to 5-Bromo-2,4-diethoxypyrimidine

A primary and effective method for synthesizing this compound involves the alkoxylation of a di-halogenated pyrimidine (B1678525) precursor.

Synthesis from 5-Bromo-2,4-dichloropyrimidine (B17362) via Alkoxylation

The most common route to this compound is through the nucleophilic substitution of 5-Bromo-2,4-dichloropyrimidine. This reaction is typically performed using sodium ethoxide in an ethanol (B145695) solvent. The process involves stirring the reactants at reflux for several hours. arkat-usa.org Following the reaction, the product is isolated by concentrating the mixture, extracting it with a solvent system like ether/pentane, and then inducing crystallization by cooling. arkat-usa.org This established method is known for its high efficiency, with reported yields often exceeding 90%. arkat-usa.org

Role of Specific Reagents and Catalysts in Diethoxy Group Introduction

In the alkoxylation of 5-Bromo-2,4-dichloropyrimidine, sodium ethoxide (NaOEt) serves as a strong base and a source of the ethoxide nucleophile. wikipedia.orgthermofisher.kr The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ethoxide ions replace the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. Ethanol is the preferred solvent as it is the conjugate acid of the ethoxide nucleophile, preventing unwanted side reactions like transesterification that might occur with other alcohol solvents. wikipedia.org The reaction's success hinges on the use of anhydrous conditions, as sodium ethoxide readily hydrolyzes in the presence of moisture to form sodium hydroxide, which can lead to undesired byproducts. wikipedia.orgthermofisher.kr

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Starting material/Precursor |

| Sodium Ethoxide (NaOEt) | Nucleophile source/Strong base |

| Ethanol (EtOH) | Solvent |

Preparation of Key Halogenated Pyrimidine Synthons

The availability of the starting material, 5-Bromo-2,4-dichloropyrimidine, is crucial for the synthesis of the target compound. This section outlines its preparation from other pyrimidine precursors.

Synthesis of 5-Bromo-2,4-dichloropyrimidine from Pyrimidine Precursors

5-Bromo-2,4-dichloropyrimidine is commonly synthesized from 5-bromouracil (B15302). jocpr.comchemicalbook.com The conversion is achieved by treating 5-bromouracil with a strong chlorinating agent, most frequently phosphorus oxychloride (POCl₃). jocpr.comwordpress.com The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst. jocpr.comwordpress.comchemicalbook.com The mixture is typically heated to reflux to ensure the complete conversion of the hydroxyl groups of the uracil (B121893) derivative into chlorides. wordpress.comchemicalbook.com Another reported method involves using phosphorus pentachloride (PCl₅) in a solvent like 1,1,2-trichloroethane. chemicalbook.com

One-Step and Optimized Routes for Halogenated Pyrimidines

Researchers have developed optimized and one-step procedures to improve the efficiency and safety of synthesizing halogenated pyrimidines. For instance, a one-step method for producing 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755) has been reported. google.com This process combines bromination using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride in the same reactor, significantly simplifying the production flow. google.com The use of N,N-dimethylaniline as an organic amine catalyst is also noted in these optimized routes. chemicalbook.comgoogle.com These streamlined methods can enhance production efficiency and the effective utilization of reagents. google.com

Table 2: Comparison of Synthetic Routes for Halogenated Pyrimidines

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Traditional Chlorination | 5-Bromouracil | POCl₃, N,N-dimethylaniline | Two-step process, high yield. jocpr.comwordpress.com |

| Alternative Chlorination | 5-Bromouracil | PCl₅, 1,1,2-trichloroethane | Effective alternative to POCl₃. chemicalbook.com |

| One-Step Synthesis | 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃, organic amine | Integrated bromination and chlorination. google.com |

Exploration of Green Chemistry Principles in Pyrimidine Synthesis

The traditional synthesis of pyrimidine derivatives often involves hazardous reagents and solvents. rasayanjournal.co.in In response, green chemistry principles are being increasingly applied to develop more environmentally benign synthetic routes. rasayanjournal.co.injmaterenvironsci.com These approaches focus on several key areas:

Use of Catalysts: Employing catalysts, including heterogeneous and organocatalysts, can lead to higher efficiency and reduce waste, with the potential for catalyst recycling. researchgate.net

Safer Solvents: There is a move towards using safer, less toxic, and biodegradable solvents like water or ionic liquids, or conducting reactions in solvent-free conditions. rasayanjournal.co.injmaterenvironsci.comroyalsocietypublishing.org Water, in particular, is an attractive green solvent. jmaterenvironsci.com

Energy Efficiency: Methods like microwave-assisted synthesis and ultrasonication can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org This involves minimizing the use of protecting groups and auxiliary substances. acs.org

Waste Reduction: Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are being explored to reduce waste and simplify purification processes. rasayanjournal.co.injmaterenvironsci.com

While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the general trends in pyrimidine synthesis point towards a future of more sustainable chemical production. rasayanjournal.co.inresearchgate.net

Reactivity and Mechanistic Transformations of 5 Bromo 2,4 Diethoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyrimidine rings. In the case of 5-Bromo-2,4-diethoxypyrimidine, the electron-withdrawing nature of the pyrimidine nitrogens and the bromo substituent influence the reactivity and regioselectivity of these transformations.

The regioselectivity of nucleophilic attack on the pyrimidine ring is dictated by the electronic properties of the substituents. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, making the carbon atoms (C2, C4, C6) electrophilic and susceptible to nucleophilic attack. echemi.com The ethoxy groups at the C2 and C4 positions are electron-donating through resonance, which can modulate the reactivity of these positions.

In di-substituted pyrimidines, such as 2,4-dichloropyrimidines, nucleophilic substitution is often selective for the C4 position. wuxiapptec.com However, the presence of other substituents on the ring can significantly alter this preference. For instance, an electron-donating group at the C6 position of 2,4-dichloropyrimidine (B19661) directs nucleophilic attack to the C2 position. wuxiapptec.com While specific studies on the regioselectivity of nucleophilic attack on the C2 and C4 positions of this compound are not extensively detailed in the provided results, the general principles of SNAr on pyrimidines suggest that the electronic environment created by the bromo and ethoxy groups will govern the site of substitution.

Amination of halogenated pyrimidines is a common method for introducing nitrogen-containing functional groups. For example, the amination of 2,4-dichloropyrimidine can lead to a mixture of 2-chloro-4-aminopyrimidine and 2-amino-4-chloropyrimidine. rcin.org.pl In the context of this compound, amination reactions would involve the displacement of one of the ethoxy groups. The regioselectivity of this process would be influenced by the reaction conditions and the nature of the amine nucleophile.

Hydrolysis of the ethoxy groups in this compound can be achieved under acidic or basic conditions. Acid-mediated hydrolysis converts the ethoxy groups to hydroxyl groups, yielding 5-bromouracil (B15302) derivatives. arkat-usa.orgnih.gov For instance, treatment of this compound with acid furnishes 5-bromouracil. arkat-usa.org This transformation is a key step in the synthesis of various biologically active molecules. Alkaline hydrolysis of 2,4-diethoxypyrimidines can also lead to the corresponding hydroxypyrimidines. rcin.org.pl

Cross-Coupling Reactions at the C-5 Bromo-Position

The bromo substituent at the C5 position of this compound provides a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. chemrxiv.org this compound can participate in Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl substituents at the C5 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Na₂CO₃. The choice of catalyst, base, and solvent can be optimized to achieve high yields. researchgate.net The Suzuki-Miyaura reaction has been successfully applied to a variety of nitrogen-rich heterocycles, including pyrimidines. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper co-catalyst. mdpi.com This reaction allows for the introduction of alkynyl groups at the C5 position of this compound. Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired byproducts. nih.govrsc.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high efficiency. rsc.org

| Reaction | Typical Catalysts | Typical Bases | Coupling Partner | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Aryl/Heteroaryl Boronic Acids | |

| Sonogashira | Pd complexes, Cu(I) co-catalyst | Amines (e.g., Et₃N) | Terminal Alkynes | mdpi.com |

Copper-mediated cross-coupling reactions offer an alternative to palladium-catalyzed methods for certain transformations. A notable application is the coupling of this compound with perfluoroalkyl iodides. arkat-usa.orgresearchgate.net This reaction, typically carried out in the presence of copper bronze in a solvent like DMSO, yields 5-(perfluoroalkyl)-2,4-diethoxypyrimidines in high yields. arkat-usa.orgnih.gov These perfluoroalkylated pyrimidines are valuable precursors for the synthesis of biologically active compounds, as the subsequent acid-mediated hydrolysis of the ethoxy groups leads to the formation of 5-(perfluoroalkyl)uracils. arkat-usa.org

| Reactant | Coupling Partner | Catalyst/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Perfluorobutyl iodide | Copper bronze | DMSO | 5-(Perfluorobutyl)-2,4-diethoxypyrimidine | arkat-usa.orgnih.gov |

| This compound | Perfluorohexyl iodide | Copper bronze | DMSO | 5-(Perfluorohexyl)-2,4-diethoxypyrimidine | arkat-usa.orgnih.gov |

While transition-metal-catalyzed cross-coupling reactions are highly effective, the development of metal-free alternatives is an area of growing interest due to concerns about cost, toxicity, and removal of metal residues from products. cas.cn These reactions often proceed through different mechanistic pathways, such as radical or aryne intermediates. cas.cn While specific examples of metal-free cross-coupling reactions involving this compound were not found in the provided search results, the general trend in organic synthesis suggests that such methods could be developed for this substrate in the future. For instance, visible-light-mediated metal-free Suzuki-Miyaura type couplings have been reported for other systems. rsc.org Additionally, transition-metal-free C-N cross-coupling reactions have been developed, offering a potential route for the amination of aryl halides without the need for a metal catalyst. nih.gov

Transformations Involving the Ethoxy Moieties

The ethoxy groups at the C2 and C4 positions of this compound are key functional groups that can undergo transformation, most notably through acid-catalyzed hydrolysis. This reaction effectively converts the diethoxy-substituted pyrimidine into a uracil (B121893) derivative, which is a fundamental scaffold in medicinal chemistry and biology.

The hydrolysis of the ethoxy groups is a critical step in the synthesis of various 5-substituted uracils. Following functionalization at the 5-position, the ethoxy groups can be readily cleaved under acidic conditions to yield the corresponding 2,4-dihydroxypyrimidine, commonly known as a uracil. This transformation is essential for converting the synthetically versatile, protected pyrimidine back into the biologically relevant uracil core.

A notable example of this transformation is the acid-mediated hydrolysis of 5-(perfluoroalkyl)-2,4-diethoxypyrimidines. After the initial substitution of the bromine atom at the 5-position with a perfluoroalkyl chain, the resulting product is treated with a mixture of acids to facilitate the cleavage of the ethoxy ethers. arkat-usa.org This process efficiently yields the corresponding 5-(perfluoroalkyl)uracil in high yields. arkat-usa.org

The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, which enhances its leaving group ability. Subsequently, a nucleophile, in this case water, attacks the activated carbon atom, leading to the cleavage of the carbon-oxygen bond. In the context of this compound derivatives, this process occurs at both ethoxy groups to form the final uracil product.

Detailed research findings have demonstrated the effectiveness of this hydrolytic cleavage. For instance, the hydrolysis of 5-(perfluorobutyl)-2,4-diethoxypyrimidine has been successfully achieved using a solution of acetic acid and hydrochloric acid, resulting in a high yield of 5-(perfluorobutyl)uracil. arkat-usa.org Similarly, studies on related 2,4-dialkoxypyrimidines have shown that treatment with concentrated acids at reflux temperatures effectively produces uracil derivatives. conicet.gov.ar

The following table summarizes a representative transformation involving the ethoxy moieties of a 5-substituted-2,4-diethoxypyrimidine:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-(Perfluorobutyl)-2,4-diethoxypyrimidine | Acetic acid, 2N Hydrochloric acid | 5-(Perfluorobutyl)uracil | 91% | arkat-usa.org |

This hydrolytic transformation underscores the role of the ethoxy groups as protecting groups for the uracil structure, allowing for selective reactions at other positions of the pyrimidine ring before being converted to the final desired uracil derivative.

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Utility in the Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

5-Bromo-2,4-diethoxypyrimidine serves as an excellent starting point for producing a wide array of pyrimidine derivatives. The ethoxy groups, while sterically influencing the molecule's reactivity, also enhance its solubility in organic solvents and can be hydrolyzed under acidic conditions to reveal hydroxyl groups for further functionalization. This dual functionality makes it a key intermediate for creating substituted pyrimidines with tailored electronic and steric properties.

Introduction of Diverse Substituents at C-5

The carbon-bromine bond at the C-5 position is the primary reactive site for introducing molecular diversity. This position is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The compound's stability and reactivity make it a suitable substrate for Suzuki-Miyaura, Sonogashira, and Stille couplings. cuni.cz

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the pyrimidine with various aryl or vinyl boronic acids. This method is crucial for synthesizing biaryl structures, which are common motifs in pharmaceutical compounds. wikipedia.org Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate.

Sonogashira Coupling: This allows for the introduction of alkyne functionalities by reacting the bromopyrimidine with terminal alkynes. cuni.cznrochemistry.com The resulting 5-alkynylpyrimidines are valuable precursors for more complex heterocyclic structures and have been investigated as potential kinase inhibitors. rsc.orgwalisongo.ac.id The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. nrochemistry.com

Stille Coupling: This reaction involves coupling with organotin compounds and offers another robust method for creating C-C bonds, although the toxicity of tin reagents is a drawback. cuni.czorganic-chemistry.org

Beyond cross-coupling, the C-5 position can be functionalized through other transformations. For instance, reaction with perfluoroalkyl iodides in the presence of copper bronze yields 5-(perfluoroalkyl)pyrimidines. researchgate.netbeilstein-journals.org This reaction highlights the versatility of the C-5 bromine for creating derivatives with unique electronic properties.

| Reaction Type | Reagents | Substituent Introduced at C-5 | Key Application of Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids, Pd Catalyst, Base | Aryl, Heteroaryl | Pharmaceutical intermediates, Biaryl structures |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | Alkynyl | Precursors for kinase inhibitors, Fused heterocycles cuni.czrsc.org |

| Stille Coupling | Organostannanes, Pd Catalyst | Alkenyl, Aryl | Complex organic synthesis cuni.czorganic-chemistry.org |

| Perfluoroalkylation | Perfluoroalkyl Iodide, Cu-Bronze | Perfluoroalkyl | Synthesis of fluorinated uracil (B121893) analogues researchgate.netbeilstein-journals.org |

Construction of Pyrimidine Scaffolds for Complex Molecules

The functionalized pyrimidines derived from this compound are not merely end products but are critical intermediates for assembling more elaborate molecular frameworks. The pyrimidine ring itself is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.

Research has demonstrated the use of related 5-bromo-2,4-dichloropyrimidine (B17362) as a starting reagent for the synthesis of positive allosteric modulators for GABAB receptors, which are complex drug-like molecules. harvard.eduorganic-chemistry.org Similarly, this compound is recognized as a key intermediate in the development of various antiviral and anticancer agents. Its derivatives have been synthesized and shown to exhibit significant biological activity against cancer cell lines, marking it as a valuable lead compound in drug discovery. A notable example involves a synthetic protocol to create 4-aryl-5-alkynylpyrimidines, which are investigated as inhibitors for adenosine (B11128) kinase and tyrosine kinase, through a sequence involving electrophilic alkylation and Sonogashira coupling of a 5-bromopyrimidine (B23866) precursor. rsc.orgrsc.org

| Target Molecule Class | Synthetic Role of Pyrimidine Intermediate | Therapeutic Area/Application |

|---|---|---|

| GABAB Receptor Modulators | Core scaffold for building drug-like compounds harvard.eduorganic-chemistry.org | Neurological Disorders |

| Kinase Inhibitors | Precursor for 4-aryl-5-alkynylpyrimidine structures rsc.org | Oncology, Inflammation |

| Antiviral Agents | Versatile intermediate for introducing aryl/heteroaryl groups via coupling reactions | Infectious Diseases |

| Anticancer Agents | Lead compound for derivatives targeting enzymes in cancer progression | Oncology |

Precursor for Pyrimidine Nucleosides and Related Biomimetic Analogues

The pyrimidine core is fundamental to the structure of nucleobases like uracil, thymine, and cytosine. This compound is an excellent precursor for synthesizing modified nucleobases and, subsequently, nucleoside analogues.

A key transformation is the acid-catalyzed hydrolysis of the two ethoxy groups to hydroxyl groups, which readily tautomerize to the more stable diketo form, yielding 5-bromouracil (B15302). A more direct route involves the reaction of this compound with perfluoroalkyl iodides, followed by acid hydrolysis, to furnish 5-perfluoroalkyluracils. researchgate.netbeilstein-journals.org These 5-substituted uracils are important targets in their own right, as modifications at this position are crucial for many antiviral and antitumor drugs. For example, 5-fluorouracil (B62378) is a widely used chemotherapy agent.

The synthesis of nucleosides can be achieved by condensing the pyrimidine base with an activated sugar, such as an acetylglycopyranosyl chloride. nrochemistry.com The use of 2,4-dialkoxypyrimidines in this condensation (a variation of the Hilbert-Johnson reaction) is a well-established method for forming the N-glycosidic bond required for a nucleoside. nrochemistry.com Starting with this compound allows for the creation of 5-bromo-nucleosides, which can be further modified at the C-5 position after the sugar moiety has been attached, providing a strategic route to complex and potentially bioactive nucleoside analogues.

Role in the Assembly of Fused Heterocyclic Systems

The reactivity of 5-bromopyrimidines makes them suitable substrates for annulation reactions, where a new ring is constructed onto the existing pyrimidine scaffold. These fused heterocyclic systems are of great interest in materials science and medicinal chemistry.

Acid-assisted reactions of 5-bromopyrimidine with electron-rich nucleophiles like perimidines can lead to the formation of complex, polycyclic aromatic systems such as 1,3-diazapyrenes. rsc.orgresearchgate.netmdpi.com This type of reaction proceeds through an initial electrophilic attack where the protonated pyrimidine acts as the electrophile, followed by cyclization and aromatization steps. rsc.orgmdpi.com While these studies often use the parent 5-bromopyrimidine, the principles are directly applicable to substituted derivatives like this compound.

Furthermore, the pyrimidine ring is a common component in a variety of fused bicyclic systems with therapeutic potential, such as imidazo[1,2-a]pyrimidines and rsc.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines. nih.gov The synthesis of these scaffolds often involves the annulation of a five-membered ring onto a 2-aminopyrimidine (B69317) precursor. The ability to generate functionalized pyrimidines from this compound provides a strategic entry point into these important classes of fused heterocycles.

Research in Medicinal Chemistry and Biological Activity

Design and Synthesis of Novel Pyrimidine-Based Bioactive Compounds

5-Bromo-2,4-diethoxypyrimidine is a key starting material for the synthesis of a variety of substituted pyrimidines. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl groups. libretexts.orgrsc.orgresearchgate.net This reaction is a cornerstone in the construction of complex molecular architectures from simple precursors. For instance, this compound can be reacted with different boronic acids to create a carbon-carbon bond at the 5-position of the pyrimidine (B1678525) ring. libretexts.orgharvard.edu

The ethoxy groups at the 2- and 4-positions can also be substituted, although this typically requires harsher conditions. For example, these groups can be replaced by other functionalities through nucleophilic aromatic substitution reactions, further increasing the structural diversity of the resulting compounds. The synthesis of this compound itself is typically achieved by treating 5-bromo-2,4-dichloropyrimidine (B17362) with sodium ethoxide in ethanol (B145695). jocpr.com This precursor, 5-bromo-2,4-dichloropyrimidine, is a versatile reagent used in the synthesis of various biologically active molecules, including positive allosteric modulators for GABAB receptors. chemicalbook.com

The strategic manipulation of these reactive sites on the this compound core has enabled the synthesis of numerous novel compounds with potential therapeutic applications. For example, derivatives have been synthesized as intermediates for antiviral and anticancer agents. chemimpex.com

Table 1: Selected Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Palladium Catalyst, Base | 5-Aryl/Heteroaryl-2,4-diethoxypyrimidines |

| Nucleophilic Substitution | Various Nucleophiles | 2,4-Disubstituted-5-bromopyrimidines |

Investigation of Enzyme Inhibitory Activities

The pyrimidine core is a common feature in many enzyme inhibitors. Derivatives synthesized from this compound have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA replication and repair. jocpr.com As such, TS is a well-established target for anticancer drugs. nih.gov The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and triggers apoptosis in rapidly dividing cancer cells.

Several classes of pyrimidine derivatives have been designed and synthesized as TS inhibitors. nih.govnih.gov For instance, a series of 6-aryl-5-cyano-pyrimidine derivatives displayed significant anticancer activity and were found to be potent inhibitors of TS. nih.gov Similarly, novel furo-pyrrolo-pyrido-pyrimidine derivatives have shown potential as TS inhibitors based on in-silico molecular docking studies. scholarsresearchlibrary.com While direct studies on derivatives of this compound as TS inhibitors are not extensively documented in the provided results, the general importance of the pyrimidine scaffold in TS inhibition suggests that derivatives of this compound could be promising candidates for future investigation.

Table 2: Examples of Pyrimidine Derivatives as Thymidylate Synthase Inhibitors

| Compound Class | Key Structural Features | Reported Activity |

| 6-Aryl-5-cyano-pyrimidines | Aryl group at C6, Cyano group at C5 | High anticancer activity, marked TS inhibitory activity. nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Fused pyrrole (B145914) and pyrimidine rings | Potent TS inhibition. nih.govjst.go.jp |

| Furo-pyrrolo-pyrido-pyrimidines | Fused heterocyclic ring system | Good binding affinity to thymidylate synthase in docking studies. scholarsresearchlibrary.com |

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, making them vital for DNA replication, transcription, and repair. mdpi.com These enzymes are validated targets for antibacterial and anticancer therapies, respectively.

Several pyrimidine-based compounds have been identified as inhibitors of DNA gyrase and topoisomerases. mdpi.comacs.orgworldscientific.com For example, novel fused pyrimidine derivatives have been designed and synthesized as DNA gyrase inhibitors with potential antibacterial activity against quinolone-resistant Escherichia coli. worldscientific.comresearchgate.net In the realm of anticancer research, new series of triazolopyrimidines and thiazolopyrimidines have been prepared and shown to act as topoisomerase II inhibitors. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of topoisomerase II. nih.gov Furthermore, some aminopyrimidine derivatives have demonstrated the ability to inhibit topoisomerase II and induce apoptosis in cancer cells. tandfonline.comekb.eg The development of pyrimidine-based dual inhibitors targeting both DNA gyrase and dihydrofolate reductase (DHFR) is also an active area of research. acs.orgbohrium.com

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides. These products are precursors to inflammatory mediators like leukotrienes and lipoxins. nih.gov Consequently, LOX inhibitors have potential as anti-inflammatory agents.

Pyrimidine derivatives have been explored for their lipoxygenase inhibitory activity. nih.govnih.govresearchgate.net For instance, novel pyrimidine acrylamides have been synthesized and evaluated as inhibitors of soybean lipoxygenase, with some compounds showing potent activity. nih.gov Pyrimido[4,5-b] Current time information in Bangalore, IN.researchgate.netbenzothiazines have also been studied as 15-lipoxygenase inhibitors. mums.ac.ir Additionally, pyrimido-pyrimidine compounds have been patented as lipoxygenase inhibitors. wipo.int

Protein kinases play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As a result, kinase inhibitors are a major focus of drug discovery. The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. mdpi.comnih.gov

Aurora Kinase: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression in various cancers makes them attractive targets for anticancer therapy. aacrjournals.orgresearchgate.net Pyrimidine-based compounds have been extensively developed as Aurora kinase inhibitors. mdpi.comnih.govaacrjournals.orgacs.org For example, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase activity and reduce levels of MYC oncoproteins. acs.org

Bcr/Abl Kinase: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). arabjchem.org While the first-generation inhibitor imatinib (B729) was a major breakthrough, drug resistance has prompted the development of new inhibitors. nih.gov Pyrimidine-based compounds have been investigated as Bcr-Abl kinase inhibitors. arabjchem.orgresearchgate.netacs.orgnih.gov Novel bromo-pyrimidine analogues have been designed and evaluated as potent Bcr/Abl kinase inhibitors. arabjchem.org Additionally, allosteric inhibitors that bind to the myristate binding site of Bcr-Abl, some of which are based on pyrimidine scaffolds, have been developed. acs.orgnih.gov

Table 3: Pyrimidine Derivatives as Kinase Inhibitors

| Target Kinase | Compound Class | Reported Activity |

| Aurora Kinase | Pyrimidine-based derivatives | Potent inhibition of Aurora A and B kinases. mdpi.comnih.govaacrjournals.orgacs.org |

| Bcr/Abl Kinase | Bromo-pyrimidine analogues | Potent Bcr/Abl kinase inhibition. arabjchem.org |

| Bcr/Abl Kinase (Allosteric) | 4,6-Disubstituted pyrimidines | Inhibition of cellular Bcr-Abl activity. acs.orgnih.gov |

Antimicrobial and Antiviral Applications of Pyrimidine Analogues

The structural similarity of pyrimidines to the building blocks of nucleic acids makes them ideal candidates for the development of antimicrobial and antiviral agents. openmedicinalchemistryjournal.comresearchgate.netwiley.com These compounds can interfere with viral or microbial replication by inhibiting essential enzymes or by being incorporated into DNA or RNA.

A wide variety of pyrimidine derivatives have been synthesized and evaluated for their biological activities. acs.orgnih.gov 5-Substituted pyrimidine analogues, in particular, have shown a broad spectrum of antiviral activity. researchgate.net For instance, certain 5-bromocytosine (B1215235) derivatives have demonstrated moderate activity against varicella-zoster virus (VZV). acs.org Pyrimidine glycosides have been synthesized and tested for their antiviral activity against the Hepatitis B Virus (HBV), with some showing moderate to high inhibition. wiley.com Furthermore, pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents against various RNA viruses, including human coronaviruses. mdpi.com

In the antibacterial field, pyrimidine-appended linezolid (B1675486) derivatives have shown good activity against several Gram-positive bacteria. nih.gov Additionally, isatin-pyrimidine hybrids have demonstrated inhibitory activity against Mycobacterium tuberculosis. nih.gov

Radiosensitization Properties of Halogenated Pyrimidines

Halogenated pyrimidines (HPs) are a class of compounds that have been extensively investigated for their ability to enhance the sensitivity of tumor cells to radiation therapy, a property known as radiosensitization. nih.gov The primary mechanism behind this effect is their structural similarity to the DNA base thymidine. nih.gov When administered to proliferating cells, HPs can be incorporated into the DNA in place of thymidine. nih.gov This incorporation makes the DNA more susceptible to damage from ionizing radiation.

The radiosensitizing effect is directly proportional to the extent of thymidine replacement by the halogenated analogue in the cellular DNA. nih.goviaea.org In vitro studies have consistently shown a correlation between the level of HP incorporation and the degree of radiosensitization. uva.nl The presence of the halogen atom, which is more electron-withdrawing than the methyl group of thymine, is thought to be a key factor in this process. When irradiated, the DNA containing these analogues is more prone to the formation of DNA strand breaks. uva.nl

Prominent examples of halogenated pyrimidines that have been clinically investigated as radiosensitizers include Bromodeoxyuridine (BrdU) and Iododeoxyuridine (IUdR). iaea.org These compounds have been the focus of numerous preclinical and clinical trials, particularly for aggressive and radioresistant tumors like high-grade gliomas. iaea.org While direct studies on the radiosensitizing properties of this compound are not extensively documented in publicly available research, its identity as a halogenated pyrimidine places it within the class of compounds with theoretical potential for such applications. However, its primary role has been as a precursor for the synthesis of more complex molecules. beilstein-journals.orgresearchgate.net

The radiosensitizing effect of some halogenated pyrimidines has been observed to be more pronounced in hypoxic (low oxygen) conditions, which are common in solid tumors and contribute to radiation resistance. nih.gov For instance, studies with BrdU have shown an increased level of histone H2A.X phosphorylation (a marker of DNA double-strand breaks) in hypoxic cells after X-ray exposure, confirming a more efficient formation of DNA damage. nih.gov

Table 1: Examples of Halogenated Pyrimidines Investigated as Radiosensitizers

| Compound Name | Abbreviation | Key Finding |

| Bromodeoxyuridine | BrdU | Radiosensitization is dependent on the amount of thymidine replacement in DNA. iaea.org |

| Iododeoxyuridine | IUdR | Has been evaluated in clinical trials for high-grade gliomas and other radioresistant tumors. iaea.org |

| 5-Chloro-2'-deoxycytidine | CldCyd | Can act as both a radiosensitizer and a cytotoxic agent. researchgate.net |

| 5-Bromo-2'-deoxycytidine | BrdCyd | Its effects can be modulated by other agents to potentially improve the therapeutic index. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in its efficacy, researchers can identify the key structural features—known as pharmacophores—that are essential for the desired biological effect. e3s-conferences.org This knowledge is crucial for designing more potent and selective drug candidates. nih.gov

The pyrimidine ring is a versatile scaffold for SAR studies due to its numerous positions that can be functionalized with different chemical groups. nih.gov this compound serves as a valuable starting material in this process. beilstein-journals.orgresearchgate.net Its structure contains several key features that can be selectively modified:

The Bromo Group at Position 5: The bromine atom is a useful handle for various chemical reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, enabling the exploration of how these substituents affect biological activity.

The Ethoxy Groups at Positions 2 and 4: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of a diverse library of compounds with different substituents at these positions. This is a common strategy to modulate properties like solubility, receptor binding, and metabolic stability.

For example, this compound has been used as a precursor to synthesize 5-(perfluoroalkyl)pyrimidines. beilstein-journals.orgresearchgate.net In these studies, the bromo group is replaced, and the resulting compounds can be further modified at the 2 and 4 positions to generate a series of analogues for biological testing. beilstein-journals.orgresearchgate.net This highlights the role of this compound as a key intermediate for creating chemical diversity in the pursuit of new therapeutic agents.

SAR studies on various pyrimidine derivatives have led to the identification of compounds with a range of biological activities, including anticancer and antimicrobial effects. nih.gov The insights gained from these studies are critical for the rational design of new drugs with improved efficacy and reduced side effects. nih.gov

Table 2: Illustrative SAR of Pyrimidine Derivatives (Hypothetical Data Based on General Principles)

| Base Scaffold | Position of Modification | Substituent | Resulting Change in Activity |

| Pyrimidine | 5 | Halogen (e.g., Bromo) | Often enhances potency in anticancer or antiviral agents. |

| Pyrimidine | 2 | Amino Group | Can be critical for hydrogen bonding in enzyme active sites. |

| Pyrimidine | 4 | Phenyl Group | May improve binding affinity through hydrophobic interactions. |

| Pyrimidine | 4 | Morpholine | Can improve pharmacokinetic properties like solubility. |

Exploration of Pyrimidine as a Privileged Pharmacophore in Drug Discovery

The concept of a "privileged pharmacophore" refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets, making it a recurring motif in the structures of successful drugs. scialert.netscialert.net The pyrimidine ring is widely recognized as one of the most important privileged pharmacophores in medicinal chemistry. scialert.netwiley.com Its prevalence in nature, as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, underscores its fundamental biological relevance. scialert.netscialert.net

The utility of the pyrimidine scaffold in drug discovery stems from several factors:

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with a specific biological target. wiley.com

Hydrogen Bonding Capacity: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents can be added to act as hydrogen bond donors. These interactions are often crucial for high-affinity binding to proteins and enzymes.

Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, allowing for the modulation of a molecule's properties while retaining its core binding mode.

The privileged nature of the pyrimidine scaffold is evidenced by the large number of approved drugs that incorporate this moiety across a wide range of therapeutic areas. wiley.com From anticancer agents like Imatinib and Gefitinib to antiviral drugs, the pyrimidine core is a testament to nature's ingenuity and a powerful tool for medicinal chemists. wiley.com

This compound, as a readily modifiable pyrimidine derivative, serves as a key building block for the synthesis of novel compounds based on this privileged scaffold. beilstein-journals.orgresearchgate.net Its use allows researchers to efficiently generate libraries of new pyrimidine-containing molecules for screening against various diseases, thereby leveraging the inherent biological potential of this elite heterocyclic system.

Table 3: Examples of FDA-Approved Drugs Containing a Pyrimidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) |

| Imatinib | Oncology | Tyrosine Kinase Inhibitor |

| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor |

| 5-Fluorouracil (B62378) | Oncology | Thymidylate Synthase Inhibitor |

| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase Inhibitor |

| Rosuvastatin | Cardiovascular | HMG-CoA Reductase Inhibitor |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Bromo-2,4-diethoxypyrimidine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The ethoxy groups give rise to a triplet and a quartet. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons are observed as a quartet due to spin-spin coupling with the adjacent methyl protons. The lone proton on the pyrimidine (B1678525) ring (H-6) appears as a distinct singlet. Indicative chemical shift values for the ethoxy protons are in the range of δ 1.4–1.5 ppm for the triplet and δ 4.4–4.6 ppm for the quartet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the two carbons of the ethoxy groups, as well as the four carbons of the pyrimidine ring. The carbon atom bonded to the bromine (C-5) will have its chemical shift influenced by the halogen. The chemical shifts for the methoxy (B1213986) carbons in the related compound, 5-Bromo-2,4-dimethoxypyrimidine, have been reported at 54.84 and 54.98 ppm. jocpr.com While not identical, this provides an expected range for the ethoxy carbons in this compound. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. rsc.org

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | ~8.3 | s | H-6 | chemicalbook.com |

| 4.4-4.6 | q | -OCH₂CH₃ | |||

| 1.4-1.5 | t | -OCH₂CH₃ | |||

| 5-Bromo-2,4-dimethoxypyrimidine | ¹³C | 54.98 | - | -OCH₃ | jocpr.com |

| 54.84 | - | -OCH₃ | jocpr.com |

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the molecular ion and provides characteristic fragmentation patterns.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments. msu.edu The molecular ion peak will appear as two peaks of almost equal intensity, separated by two mass units (M+ and M+2). The calculated molecular weight for C₈H₁₁BrN₂O₂ is approximately 246.00 g/mol for the ⁷⁹Br isotope and 248.00 g/mol for the ⁸¹Br isotope. The observation of a molecular ion at m/z 247.04 has been reported.

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for ethers include cleavage alpha to the oxygen atom. libretexts.org For this compound, this could involve the loss of an ethyl group or an ethoxy group.

| Technique | Ion | m/z Value | Reference |

|---|---|---|---|

| Electron Ionization (EI) | [M]⁺ (with ⁷⁹Br) | ~246 | msu.edu |

| [M+2]⁺ (with ⁸¹Br) | ~248 | msu.edu |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. By separating the compound from any impurities or byproducts from the synthesis, HPLC can provide a quantitative measure of its purity. A high purity of over 98% is often reported for this compound. Different HPLC methods can be developed using various stationary and mobile phases to achieve optimal separation.

When coupled with a mass spectrometer, the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly valuable for monitoring the progress of reactions that synthesize or utilize this compound. It allows for the identification of reactants, intermediates, products, and byproducts in the reaction mixture in real-time. This information is vital for optimizing reaction conditions to maximize yield and purity. For instance, in the synthesis of derivatives, LC-MS can confirm the formation of the desired product and help in the development of purification protocols. The use of LC-MS/MS (tandem mass spectrometry) can further aid in the structural elucidation of unknown products or impurities. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While the crystal structure of this compound itself may not be widely reported, X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of its derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structures of various pyrimidine derivatives have been successfully determined, confirming their molecular geometry and stereochemistry. researchgate.netajol.info In the synthesis of novel compounds where this compound is a precursor, obtaining a single crystal of the final product allows for its unambiguous structural confirmation via X-ray diffraction analysis. ajol.info This is particularly important for complex molecules where spectroscopic data alone may not be sufficient for a complete structural assignment. The structural data obtained from X-ray crystallography of derivatives provide invaluable insight into the reactivity and biological activity of these compounds. nih.gov

Computational and Theoretical Studies in Pyrimidine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions.

In the context of 5-Bromo-2,4-diethoxypyrimidine, while specific docking studies on this exact compound are not extensively documented in the provided results, the principles of molecular docking are broadly applied to its derivatives. For instance, derivatives of 5-bromopyrimidine (B23866) are investigated for their potential as inhibitors of various enzymes. The process involves preparing the 3D structure of the target protein and the ligand (the pyrimidine (B1678525) derivative). The ligand is then placed into the binding site of the protein, and its orientation and conformation are sampled to find the best fit. nih.govtexilajournal.com

The binding affinity, which estimates the strength of the interaction, is calculated using a scoring function. This score helps in ranking different compounds and prioritizing them for further experimental testing. For pyrimidine derivatives, interactions often involve hydrogen bonds, hydrophobic interactions, and halogen bonds with the amino acid residues of the target protein's active site. nih.gov The ethoxy groups and the bromine atom on the this compound ring would significantly influence these interactions.

| Interaction Type | Description | Potential Role of this compound Substituents |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The ethyl groups of the ethoxy substituents contribute to hydrophobic interactions. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom at the C5 position can participate in halogen bonding with electron-rich atoms in the binding site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyrimidine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Predict spectroscopic properties: Including NMR and IR spectra, which can be compared with experimental data to confirm the structure.

Analyze the electrostatic potential: To identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

While specific DFT studies on this compound were not found in the search results, the methodology is widely applied to similar pyrimidine systems to understand their reactivity and electronic nature. The presence of electron-donating ethoxy groups and the electron-withdrawing bromine atom will have a significant impact on the electronic properties of the pyrimidine ring. covenantuniversity.edu.ng

Prediction and Analysis of Reactivity and Reaction Pathways

Computational methods are also employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. The pyrimidine ring is π-deficient, and its reactivity is heavily influenced by its substituents. covenantuniversity.edu.ng The 2, 4, and 6 positions are naturally electron-deficient, while the 5-position is less so. covenantuniversity.edu.ng

The ethoxy groups at positions 2 and 4 are electron-donating, which can influence the regioselectivity of nucleophilic substitution reactions. The bromine atom at position 5 is a good leaving group, making this site susceptible to various cross-coupling reactions.

Theoretical calculations can model the transition states of potential reactions, helping to determine the most likely reaction pathways. For example, in perfluoroalkylation reactions, DFT could be used to model the transition states to understand why substitution occurs preferentially at the 5-bromo position. Similarly, the mechanism of acid-catalyzed hydrolysis of the ethoxy groups can be investigated computationally. arkat-usa.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the two ethoxy groups is of particular interest. Different conformations can have different energies and biological activities.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound, likely in a solvent like water or in a complex with a biological target, would involve:

System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions.

Production Run: Running the simulation for a set amount of time to collect data on the molecule's trajectory.

Laboratory Safety and Environmental Considerations in Research Settings

Safe Handling Procedures for 5-Bromo-2,4-diethoxypyrimidine and Related Compounds

Proper handling of this compound and similar chemical substances is critical to minimize exposure and prevent accidents. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound before beginning any work. General safe handling procedures include working in a designated, well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors. illinois.edu It is crucial to avoid direct contact with the skin and eyes. spectrumchemical.comfishersci.com After handling the substance, thorough hand and face washing is a mandatory practice. spectrumchemical.com Containers should be kept tightly closed when not in use and stored in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, acids, and bases. spectrumchemical.comfishersci.com

| Handling Procedure | Guideline | Rationale |

| Work Area | Always handle the compound within a certified chemical fume hood or a well-ventilated area. illinois.edu | To minimize inhalation of dust or vapors and contain any potential releases. |

| Personal Hygiene | Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory. spectrumchemical.com Avoid eating, drinking, or smoking in the laboratory. | To prevent accidental ingestion and skin contamination. |

| Contact Avoidance | Avoid all direct contact with skin, eyes, and clothing. spectrumchemical.comcarlroth.com Do not breathe dust or aerosols. spectrumchemical.comfishersci.com | To prevent irritation, allergic reactions, or potential systemic toxicity. |

| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and dark environment. spectrumchemical.com Keep away from incompatible substances. fishersci.com | To maintain chemical stability and prevent hazardous reactions. |

Personal Protective Equipment (PPE) Requirements and Best Practices in the Laboratory

The use of appropriate Personal Protective Equipment (PPE) is the final and a critical barrier against chemical exposure in the laboratory. pppmag.com The selection of PPE should be based on a thorough risk assessment of the procedures being performed. For handling compounds like this compound, a standard set of PPE is required.

Eye and Face Protection : Chemical splash goggles that meet established standards (e.g., ANSI Z.87.1) are mandatory to protect the eyes from splashes. fishersci.comucsf.edu In procedures where there is a higher risk of splashing or explosion, a face shield should be worn in addition to goggles. illinois.eduucsf.edu

Skin and Body Protection : A laboratory coat, preferably one made from flame-resistant material like Nomex® with long sleeves and buttoned cuffs, must be worn to protect the skin and clothing. ucsf.eduuwyo.edu Appropriate shoes that cover the entire foot are also required. ucsf.edu

Hand Protection : Gloves are essential to prevent skin contact. Nitrile or neoprene gloves are generally recommended for handling many chemicals, as they provide a good barrier. ucsf.edu It is important to consult glove manufacturer's chemical resistance guides to ensure the chosen material is appropriate for the specific compound. ucsf.edu Gloves should be inspected for any signs of damage before use and should be changed regularly or immediately if contamination is suspected. pppmag.com For certain high-risk procedures, wearing two pairs of gloves can provide additional protection. uwyo.edu

| PPE Item | Specification | Best Practice |

| Eye Protection | Chemical splash goggles (ANSI Z.87.1 compliant). ucsf.edu | Wear at all times in the laboratory. Use a face shield for splash-prone procedures. illinois.edu |

| Body Protection | Long-sleeved laboratory coat. illinois.edu | Keep the lab coat fully buttoned. Choose flame-resistant materials for higher-risk work. ucsf.edu |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). ucsf.edu | Check for integrity before use. Change gloves frequently and immediately after contact. pppmag.com |

| Footwear | Closed-toe, closed-heel shoes. ucsf.edu | Ensure the entire foot is covered to protect against spills and falling objects. |

| Respiratory Protection | NIOSH-certified respirator (e.g., N95). pppmag.comhalyardhealth.com | Required if engineering controls cannot maintain exposure below permissible limits or during large spills. ucsf.edu Use requires enrollment in a respiratory protection program. uwyo.edu |

Spill Containment and Emergency Response Protocols

Preparedness is key to effectively managing chemical spills. Laboratories must have accessible spill kits and personnel trained in their use. illinois.edu The response to a spill depends on its size and the hazards of the material involved. ouhsc.edu

For a minor spill, the immediate area should be alerted and isolated. ouhsc.edu Personnel cleaning the spill must wear appropriate PPE, including gloves, goggles, and a lab coat. cornell.edu The spilled material should be covered with an absorbent, inert material like vermiculite (B1170534) or sand, starting from the outside and working inwards to prevent spreading. acs.orggatech.edu The absorbed material should then be collected into a suitable, sealable container for disposal as hazardous waste. illinois.educornell.edu The spill area should be decontaminated with soap and water after the material has been removed. ouhsc.educornell.edu

In the event of a large spill, or a spill of a highly toxic substance, the area must be evacuated immediately, and emergency services should be contacted. illinois.edu

| Spill Response Step | Action | Purpose |

| 1. Notification & Evacuation | Alert personnel in the immediate vicinity. ouhsc.edu For large spills, evacuate the area and contact emergency services. illinois.edu | To ensure the safety of all laboratory personnel. |

| 2. Don PPE | Put on appropriate personal protective equipment before approaching the spill. cornell.edu | To protect oneself from chemical exposure during cleanup. |

| 3. Containment | Prevent the spill from spreading by creating a dike with absorbent materials around the edges. cornell.eduacs.org | To limit the area of contamination. |

| 4. Absorption | Apply absorbent material (e.g., vermiculite, sand) over the spill, working from the outside in. acs.orggatech.edu | To safely soak up the spilled chemical. |

| 5. Collection & Disposal | Carefully scoop the absorbed material into a labeled, leak-proof container for hazardous waste disposal. cornell.edu | For proper and safe disposal according to regulations. |

| 6. Decontamination | Clean the spill surface with soap and water. ouhsc.edu For highly toxic substances, the rinse water may also need to be collected as hazardous waste. cornell.edu | To remove any residual chemical contamination. |

Responsible Chemical Waste Management and Disposal in Academic Research

The disposal of chemical waste generated from research activities, including that containing this compound, is strictly regulated to protect human health and the environment. All chemical waste must be managed in accordance with institutional, local, and national regulations. fishersci.com

Chemical waste should be collected in compatible, non-reactive, and properly sealed containers. illinois.edu The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name of the contents; abbreviations or formulas should not be used. illinois.edu Waste containers should be kept closed except when adding waste. fishersci.com It is imperative not to mix incompatible waste streams. Unused or expired chemicals in their original containers can often be disposed of without being transferred to a waste container, but institutional guidelines should be followed. illinois.edu Academic research laboratories should have designated waste accumulation areas, and procedures for the regular collection of waste by trained personnel or certified contractors. duke.edu

| Waste Management Aspect | Guideline |

| Container | Use a compatible, leak-proof container with a secure lid. illinois.edu |

| Labeling | Clearly label with "Hazardous Waste" and the full chemical name(s) of the contents. illinois.edu |

| Segregation | Do not mix incompatible waste streams. Segregate halogenated organic waste from non-halogenated waste. |

| Storage | Store waste containers in a designated, secondary containment area. Keep containers closed. fishersci.com |

| Disposal | Arrange for pickup and disposal through the institution's environmental health and safety office. uwyo.edufishersci.com |

Emerging Research Directions and Future Perspectives for 5 Bromo 2,4 Diethoxypyrimidine

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of 5-Bromo-2,4-diethoxypyrimidine and its derivatives is a dynamic area of research, with a focus on improving efficiency, selectivity, and environmental sustainability.

A primary synthetic route to this compound involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with sodium ethoxide in ethanol (B145695), a method that boasts a high yield of 92%. The starting material, 5-bromo-2,4-dichloropyrimidine, is itself a key intermediate. fda.govlifechempharma.com Innovations in the synthesis of related pyrimidine (B1678525) compounds, such as one-step reactions to produce 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and amidine compounds, highlight a trend towards simplifying preparation processes and reducing costs. google.com

Recent advancements also focus on regioselective bromination. The bromination of 2,4-diethoxypyrimidine (B1296124) can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS), with the choice of reagent and conditions influencing the reaction's efficiency and selectivity. For instance, using Br₂ in methanol (B129727) or ethanol at controlled temperatures can yield a product with over 99% purity.

The development of efficient catalytic systems is crucial for the functionalization of the this compound core. Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with boronic acids, are instrumental in creating biaryl structures essential for pharmaceutical synthesis. Research into catalytic systems for similar bromo-substituted heterocycles, like the use of [Pd(acac)₂] and triphenyl phosphite (B83602) for the synthesis of dibromo-bipyridine and -terpyridine, suggests potential avenues for optimizing coupling reactions involving this compound. researchgate.net

Future research will likely focus on:

Greener Synthetic Routes: Exploring the use of more environmentally friendly solvents and catalysts.

Flow Chemistry: Implementing continuous flow processes for safer and more scalable production.

Novel Catalysts: Investigating new palladium or other transition metal catalysts to improve yields and reduce reaction times in cross-coupling reactions.

Application in Supramolecular Chemistry and Materials Science

The structural characteristics of this compound make it an attractive building block for supramolecular assemblies and advanced materials. The presence of nitrogen atoms, ethoxy groups, and a bromine atom allows for various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.

While direct research on this compound in these fields is emerging, the broader class of pyrimidine derivatives has shown significant promise. For example, pyrimidine-based structures are utilized in the development of push-pull molecules, where the pyrimidine ring acts as an electron-withdrawing moiety. ossila.com The ability to functionalize the 5-position via cross-coupling reactions opens up possibilities for creating complex, linear macromolecules. ossila.com

Future research directions in this area may include:

Liquid Crystals: Designing and synthesizing liquid crystalline materials based on the this compound scaffold.

Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers in the construction of MOFs with potential applications in gas storage and catalysis. fluorochem.co.uk

Organic Electronics: Incorporating this compound into the synthesis of organic semiconductors and light-emitting materials.

Exploration of New Biological Targets and Therapeutic Areas for Derived Compounds

Derivatives of this compound are of significant interest in medicinal chemistry, with research exploring their potential as antiviral, anticancer, and antibacterial agents. researchgate.net The pyrimidine core is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. semanticscholar.org

Researchers have synthesized various derivatives that show significant biological activity. For example, some pyrimidine derivatives have been investigated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. jocpr.com The ethoxy groups on the pyrimidine ring can enhance lipophilicity, which may improve the ability of derived compounds to cross the blood-brain barrier for CNS-targeted therapies.

The bromo-substituent at the 5-position is a key functional group for further chemical modification. For instance, it allows for the introduction of perfluoroalkyl chains, leading to compounds with potential antitumor and antiviral properties. beilstein-journals.orgresearchgate.net The synthesis of 5-(perfluoroalkyl)pyrimidines from this compound has been reported, with subsequent hydrolysis yielding compounds that can be further modified. beilstein-journals.org

Future research is expected to focus on:

Kinase Inhibitors: Designing derivatives to target specific protein kinases involved in cancer and inflammatory diseases.

Antiviral Agents: Exploring modifications to develop new treatments for viral infections, building on the known antiviral activity of 5-substituted pyrimidine nucleosides. researchgate.net

Targeted Drug Delivery: Utilizing the pyrimidine scaffold to create compounds that can be selectively delivered to diseased cells or tissues.

A notable application of a related compound, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is as a marker for DNA synthesis in cell proliferation studies. nih.govnih.gov While not a direct derivative, the extensive research on BrdU underscores the biological relevance of 5-brominated pyrimidines.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

AI and machine learning algorithms can significantly accelerate this process. oncodesign-services.com These computational tools can:

Predict Bioactivity: Analyze the structure of pyrimidine derivatives to predict their potential biological activity and identify the most promising candidates for synthesis and testing. oncodesign-services.com

Optimize Lead Compounds: Suggest modifications to initial hits to improve their efficacy and reduce potential side effects.

De Novo Drug Design: Generate novel molecular structures based on the pyrimidine scaffold that are tailored to bind to a specific biological target. oncodesign-services.com

Future directions include:

Virtual Screening: Creating large virtual libraries of this compound derivatives for in silico screening against a wide range of biological targets.

Predictive ADMET Modeling: Using AI to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the discovery process. oncodesign-services.com

Automated Synthesis: Combining AI-driven design with automated synthesis platforms to rapidly produce and test novel compounds.

Targeted Modifications for Enhanced Bioactivity and Selectivity

The chemical reactivity of this compound provides numerous opportunities for targeted modifications to enhance the bioactivity and selectivity of its derivatives. The bromine atom at the C5 position is particularly amenable to a variety of chemical transformations.

Key Modification Strategies:

| Position | Modification Type | Reagents/Conditions | Resulting Structure | Potential Application |

| C5 | Suzuki Coupling | Palladium catalyst, Boronic acids | 5-Aryl/heteroaryl-2,4-diethoxypyrimidines | Pharmaceutical synthesis |

| C5 | Perfluoroalkylation | Perfluoroalkyl iodides, Cu-bronze | 5-(Perfluoroalkyl)-2,4-diethoxypyrimidines | Antitumor and antiviral agents beilstein-journals.org |

| C2 & C4 | Acid Hydrolysis | HCl/H₂O | 5-Bromo-2,4-dihydroxypyrimidine (5-Bromouracil) | Intermediate for further functionalization beilstein-journals.orgresearchgate.net |

| C6 | S(RN)1 Reactions | Nucleophiles, photoinitiation or microwave irradiation | 6-Substituted pyrimidines | Access to diverse functional groups researchgate.net |

The ethoxy groups at the C2 and C4 positions also play a crucial role. They are electron-donating, which influences the reactivity of the pyrimidine ring, and they can be hydrolyzed to hydroxyl groups under acidic conditions, providing another point for modification. This allows for the synthesis of 5-substituted uracil (B121893) derivatives, which are an important class of compounds in medicinal chemistry. researchgate.net

Future research will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the C2, C4, and C5 positions to understand their impact on biological activity and selectivity.

Bioisosteric Replacement: Replacing the ethoxy or bromo groups with other functional groups that have similar physical or chemical properties to fine-tune the pharmacological profile of the compounds.

Prodrug Strategies: Designing derivatives that are converted into the active drug molecule within the body, potentially improving bioavailability or reducing off-target effects.

By leveraging these targeted modification strategies, researchers can continue to develop novel compounds derived from this compound with enhanced therapeutic potential.

常见问题

Q. What is the optimal synthetic route for 5-Bromo-2,4-diethoxypyrimidine, and how is purity ensured?

Methodological Answer: The compound is synthesized via nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with sodium ethoxide in ethanol. Key steps include:

- Reaction conditions : Stirring at reflux for 6–8 hours in anhydrous ethanol.

- Isolation : After concentration, the residue is extracted with ether/pentane (3:1), followed by crystallization upon cooling.

- Yield and purity : 92% yield with a melting point of 69–70°C (consistent with literature values) .

- Characterization : Confirm purity via -NMR (ethoxy protons at δ 1.4–1.5 ppm and δ 4.4–4.6 ppm) and mass spectrometry (M at m/z 247.04) .